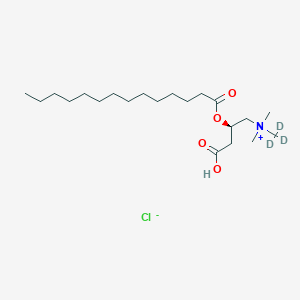

Myristoyl-L-carnitine-d3Hydrochloride

Overview

Description

Myristoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Myristoyl-L-carnitine chloride. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling allows for precise quantification and tracing in various biochemical and pharmacokinetic studies .

Scientific Research Applications

Myristoyl-L-carnitine-d3 (chloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetics: Used as an internal standard in mass spectrometry to study the pharmacokinetics of drugs.

Metabolomics: Helps in the quantification and tracing of metabolic pathways.

Biochemical Research: Used to study the role of acylcarnitines in cellular metabolism.

Medical Research: Investigated for its potential role in conditions such as chronic fatigue syndrome and renal diseases .

Mechanism of Action

The mechanism of action of Myristoyl-L-carnitine-d3 (chloride) involves its role as an acylcarnitine. It participates in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its pharmacokinetic and metabolic profiles .

Similar Compounds:

Myristoyl-L-carnitine chloride: The non-deuterated form.

Palmitoyl-L-carnitine: Another long-chain acylcarnitine.

Stearoyl-L-carnitine: A longer-chain acylcarnitine.

Comparison:

Deuterium Labeling: Myristoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides advantages in tracing and quantification.

Chain Length: Compared to palmitoyl-L-carnitine and stearoyl-L-carnitine, Myristoyl-L-carnitine-d3 (chloride) has a shorter fatty acid chain, affecting its biochemical properties and applications .

Safety and Hazards

Future Directions

Myristoyl-L-carnitine-d3 Hydrochloride is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS . Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease , suggesting potential future directions in these areas.

Biochemical Analysis

Biochemical Properties

Myristoyl-L-carnitine-d3 Hydrochloride plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound interacts with several key enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). These enzymes facilitate the transfer of the fatty acyl group from CoA to carnitine, forming acyl-carnitine, which can then be transported into the mitochondria. Once inside, CPT2 transfers the acyl group back to CoA, allowing for fatty acid oxidation. Myristoyl-L-carnitine-d3 Hydrochloride’s interaction with these enzymes is essential for maintaining efficient energy production in cells .

Cellular Effects

Myristoyl-L-carnitine-d3 Hydrochloride influences various cellular processes, particularly those related to energy metabolism. By facilitating the transport of fatty acids into mitochondria, it enhances β-oxidation and ATP production. This compound also affects cell signaling pathways, including those involved in energy sensing and metabolic regulation. For instance, the activation of AMP-activated protein kinase (AMPK) can be influenced by the availability of fatty acids transported by Myristoyl-L-carnitine-d3 Hydrochloride. Additionally, this compound can impact gene expression related to fatty acid metabolism and mitochondrial function .

Molecular Mechanism

At the molecular level, Myristoyl-L-carnitine-d3 Hydrochloride exerts its effects through specific binding interactions with carnitine transporters and enzymes involved in fatty acid metabolism. The binding of Myristoyl-L-carnitine-d3 Hydrochloride to CPT1 and CPT2 facilitates the transfer of fatty acyl groups, enabling their transport into mitochondria. This process is critical for the subsequent β-oxidation of fatty acids, leading to ATP production. Furthermore, Myristoyl-L-carnitine-d3 Hydrochloride may influence enzyme activity by modulating the availability of substrates and cofactors required for fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myristoyl-L-carnitine-d3 Hydrochloride can vary over time. The stability of this compound is maintained under controlled conditions, allowing for consistent results in biochemical assays. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, may lead to degradation. Long-term studies have shown that Myristoyl-L-carnitine-d3 Hydrochloride can sustain its activity in vitro, supporting continuous fatty acid oxidation and energy production .

Dosage Effects in Animal Models

The effects of Myristoyl-L-carnitine-d3 Hydrochloride in animal models are dose-dependent. At lower doses, this compound enhances fatty acid transport and oxidation, leading to improved energy metabolism. At higher doses, potential toxic effects may be observed, including disruptions in cellular homeostasis and oxidative stress. It is essential to determine the optimal dosage to achieve the desired metabolic effects without inducing adverse reactions .

Metabolic Pathways

Myristoyl-L-carnitine-d3 Hydrochloride is involved in the metabolic pathways of fatty acid oxidation. It interacts with enzymes such as CPT1 and CPT2, facilitating the transport of fatty acids into mitochondria. This compound also influences the levels of metabolites involved in β-oxidation, such as acetyl-CoA and NADH. By modulating these pathways, Myristoyl-L-carnitine-d3 Hydrochloride plays a vital role in maintaining cellular energy balance .

Transport and Distribution

Within cells, Myristoyl-L-carnitine-d3 Hydrochloride is transported by carnitine transporters, which facilitate its movement across cellular membranes. Once inside the cell, it is distributed to mitochondria, where it participates in fatty acid oxidation. The localization and accumulation of Myristoyl-L-carnitine-d3 Hydrochloride within mitochondria are critical for its function in energy metabolism .

Subcellular Localization

Myristoyl-L-carnitine-d3 Hydrochloride is primarily localized within mitochondria, where it exerts its effects on fatty acid oxidation. The targeting of this compound to mitochondria is facilitated by specific transporters and binding proteins. Additionally, post-translational modifications may influence its subcellular localization and activity, ensuring efficient energy production and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myristoyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into Myristoyl-L-carnitine chloride. This process typically includes the following steps:

Deuterium Exchange: The introduction of deuterium atoms into the molecule, often using deuterated reagents or solvents.

Esterification: The formation of the ester bond between myristic acid and L-carnitine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity

Industrial Production Methods: Industrial production of Myristoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Types of Reactions:

Oxidation: Myristoyl-L-carnitine-d3 (chloride) can undergo oxidation reactions, particularly at the carnitine moiety.

Reduction: Reduction reactions may target the ester bond, converting it back to the corresponding alcohol and acid.

Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation Products: Oxidized derivatives of Myristoyl-L-carnitine.

Reduction Products: Myristic acid and L-carnitine.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

properties

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-IQDJPGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334532-25-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

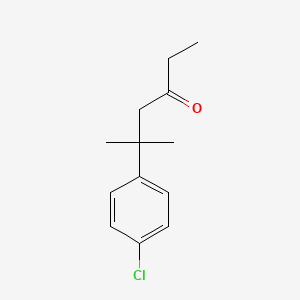

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)